Spiro[3.4]octane-5-sulfonamide
CAS No.:
Cat. No.: VC17644063
Molecular Formula: C8H15NO2S
Molecular Weight: 189.28 g/mol
* For research use only. Not for human or veterinary use.
![Spiro[3.4]octane-5-sulfonamide -](/images/structure/VC17644063.png)
Specification
Molecular Formula | C8H15NO2S |
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Molecular Weight | 189.28 g/mol |
IUPAC Name | spiro[3.4]octane-8-sulfonamide |
Standard InChI | InChI=1S/C8H15NO2S/c9-12(10,11)7-3-1-4-8(7)5-2-6-8/h7H,1-6H2,(H2,9,10,11) |
Standard InChI Key | XIUUOTNBZHADGO-UHFFFAOYSA-N |
Canonical SMILES | C1CC(C2(C1)CCC2)S(=O)(=O)N |
Introduction
Structural and Molecular Characteristics
Core Spirocyclic Framework
The spiro[3.4]octane scaffold consists of a cyclopropane ring fused to a cyclobutane ring via a single carbon atom, creating a rigid, non-planar structure. This geometry imposes significant steric constraints, which influence reactivity, conformational flexibility, and intermolecular interactions . In Spiro[3.4]octane-5-sulfonamide, the sulfonamide group occupies the 5-position of the larger cyclobutane ring, as inferred from IUPAC nomenclature conventions (Figure 1).
Table 1: Comparison of Spiro[3.4]octane Derivatives
The sulfonamide group introduces hydrogen-bonding capacity and polar surface area, likely enhancing solubility in polar solvents compared to its thiol or ketone analogs .
Synthetic Strategies
Retrosynthetic Analysis
The synthesis of Spiro[3.4]octane-5-sulfonamide may proceed via two primary routes:
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Sulfonylation of a Spiro[3.4]octane Amine Intermediate:
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Cyclization of Sulfonamide-Containing Precursors:
Challenges in Synthesis
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Steric Hindrance: The compact spiro architecture complicates functionalization at the 5-position due to restricted access to reactive sites .
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Regioselectivity: Competing reactions at alternative positions (e.g., 8-position in spiro[3.4]octane systems) may require directing groups or protective strategies .
Physicochemical Properties
Predicted Properties
Using quantitative structure-activity relationship (QSAR) models and analog data:
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LogP: Estimated at 0.8 (lower than thiol analog due to sulfonamide polarity) .
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Aqueous Solubility: ~5 mg/mL at pH 7, driven by ionizable sulfonamide protons (pKa ≈ 10.5 for -SO₂NH₂) .
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Thermal Stability: Likely decomposes above 250°C, consistent with spirocyclic sulfonamides .
Future Directions
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Synthetic Optimization: Develop catalytic asymmetric methods to access enantiopure Spiro[3.4]octane-5-sulfonamide for chiral drug discovery.
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Biological Screening: Prioritize assays against Gram-positive pathogens and mycobacterial strains, given the success of related scaffolds .
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Computational Modeling: Use molecular dynamics simulations to predict target engagement and optimize pharmacokinetic profiles.
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